Indole-3-Carboxaldehyde

Description

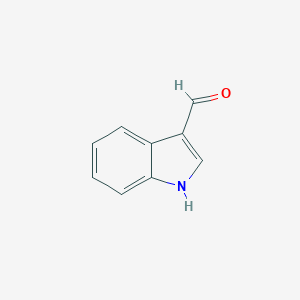

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060069 | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00043 [mmHg] | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

487-89-8 | |

| Record name | Indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 199 °C | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Indole-3-carboxaldehyde basic properties and structure

An In-depth Technical Guide to Indole-3-Carboxaldehyde

Introduction

This compound, also known as 3-formylindole, is a pivotal organic compound derived from the indole scaffold. It serves as a significant metabolite of dietary L-tryptophan, produced by bacteria in the human gastrointestinal tract.[1] This aromatic aldehyde is not only a crucial precursor in the synthesis of various indole alkaloids and pharmaceuticals like tryptophan, but it also exhibits notable biological activities.[2] Its roles as an agonist for the aryl hydrocarbon receptor (AhR), an immunomodulator, and an agent with antifungal properties make it a molecule of significant interest for researchers in chemistry, biology, and drug development.[1] This document provides a comprehensive overview of its fundamental properties, structure, synthesis, and biological significance.

Core Properties and Structure

This compound is a solid, crystalline compound, with its appearance ranging from colorless to off-white or beige.[2][3][4] Its core structure consists of a benzene ring fused to a pyrrole ring, with a formyl group substituted at the C3 position of the indole ring.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1][5][6] |

| Molecular Weight | 145.16 g/mol | [1][5][6] |

| Melting Point | 193-199 °C | [2][7] |

| Boiling Point | 339.10 °C (estimated) | [7] |

| Appearance | Colorless crystals; Tan/Beige/Off-white powder | [2][3][5] |

| CAS Number | 487-89-8 | [1][6] |

| IUPAC Name | 1H-indole-3-carbaldehyde | [1][5] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble / Slightly soluble in cold water | [2][7] |

| Ethanol | Readily soluble | [2] |

| DMSO | Soluble (20 mg/mL) | [8][9] |

| Methanol | Soluble | [8] |

Structural Information

The structure of this compound has been well-characterized. It possesses an orthorhombic crystal structure.[1]

| Structural Identifier | Value | Reference |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C=O | [1][5] |

| InChI Key | OLNJUISKUQQNIM-UHFFFAOYSA-N | [1][5][6] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pca21 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shifts (δ) in ppm | Reference |

| ¹H NMR | DMSO-d₆ | 12.14 (1H, broad), 9.95 (1H, s), 8.30-8.09 (2H, m), 7.56-7.20 (3H, m) | [10] |

| ¹³C NMR | DMSO-d₆ | 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | [10] |

Mass Spectrometry

| Technique | Key m/z Values | Reference |

| GC-MS (EI) | 145.0 (M+), 144.0, 116.0, 89.0 | [5] |

Infrared (IR) Spectroscopy

| Key Peaks (cm⁻¹) | Assignment | Reference |

| 3254, 3174 | N-H stretching | [11] |

| 3055-2568 | Ar-H stretching | [12] |

| 1671, 1643 | C=O stretching (aldehyde) | [11][12] |

Experimental Protocols

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.

Synthesis via Vilsmeier-Haack Reaction

This procedure, adapted from established methods, details the formylation of indole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][13]

Materials:

-

Indole (100 g, 0.85 mol)

-

Dimethylformamide (DMF), freshly distilled (288 mL + 100 mL)

-

Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mol)

-

Sodium hydroxide (NaOH) solution (375 g in 1 L water)

-

Crushed ice

-

Three-necked round-bottom flask (2 L and 3 L), mechanical stirrer, dropping funnels, drying tube.

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

Equip a 2 L three-necked flask with a mechanical stirrer, a drying tube, and a 125 mL dropping funnel.

-

Add 288 mL of freshly distilled DMF to the flask and cool it in an ice-salt bath for 30 minutes.

-

With continuous stirring, add 86 mL of POCl₃ dropwise over 30 minutes. The formation of the pinkish Vilsmeier reagent complex will be observed.

-

-

Reaction with Indole:

-

Replace the dropping funnel with a larger one (200 mL).

-

Prepare a solution of 100 g of indole in 100 mL of DMF.

-

Add the indole solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, replace the dropping funnel with a thermometer.

-

Raise the temperature of the viscous solution to 35 °C and stir for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.

-

-

Hydrolysis and Work-up:

-

Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution.

-

Transfer this solution to a 3 L three-necked flask containing 200 g of crushed ice.

-

Prepare a solution of 375 g of NaOH in 1 L of water and place it in a separatory funnel.

-

Add the NaOH solution dropwise with vigorous stirring. After about one-third has been added, the remainder can be added more rapidly.

-

Heat the resulting suspension quickly to its boiling point, then allow it to cool to room temperature.

-

-

Isolation and Purification:

-

Cool the mixture in a refrigerator overnight to facilitate complete precipitation.

-

Collect the precipitate by filtration.

-

Resuspend the solid in 1 L of water to dissolve most inorganic impurities.

-

Filter the product again, wash thoroughly with three 300 mL portions of water, and air-dry.

-

This procedure typically yields around 120 g (97%) of this compound with a melting point of 196–197 °C.[13] For higher purity, the product can be recrystallized from ethanol.

-

Biological Role and Signaling Pathway

This compound is a biologically active metabolite that plays a key role in gut immunity. It is synthesized from dietary L-tryptophan by gut microbiota, particularly species of the genus Lactobacillus.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling

The primary mechanism of action for this compound involves its function as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1]

-

Activation: this compound binds to and activates the AhR located in the cytoplasm of intestinal immune cells, such as innate lymphoid cells (ILCs).

-

Translocation: Upon activation, the AhR-ligand complex translocates into the nucleus.

-

Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), promoting the transcription of target genes.

-

IL-22 Production: A key target gene is Interleukin-22 (IL-22). The increased production and secretion of IL-22 by ILCs is a critical downstream effect.[1]

-

Epithelial Response: IL-22 acts on intestinal epithelial cells to enhance barrier function, promote the production of antimicrobial peptides, and facilitate mucosal reactivity, thereby contributing to gut homeostasis and defense against pathogens.[1][14]

References

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound | 487-89-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 7. This compound, 487-89-8 [thegoodscentscompany.com]

- 8. toku-e.com [toku-e.com]

- 9. glpbio.com [glpbio.com]

- 10. CN102786460A - Synthetic method for this compound compounds - Google Patents [patents.google.com]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. medchemexpress.com [medchemexpress.com]

The Discovery and Enduring Significance of Indole-3-Carboxaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde (I3A), a seemingly simple heterocyclic aldehyde, stands at a crossroads of historical organic synthesis, natural product chemistry, and modern pharmacology. Initially a subject of academic curiosity in the early 20th century, its discovery has paved the way for a deeper understanding of tryptophan metabolism, host-microbiome interactions, and the intricate signaling pathways governing cellular homeostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, natural occurrence, and biological significance of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the life sciences and drug development.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the broader exploration of indole chemistry. Following the isolation of indole itself, early 20th-century chemists sought to functionalize this important heterocyclic core.

The first synthesis of this compound is credited to Ellinger in 1906, who utilized the Reimer-Tiemann reaction on indole.[1][2] This method, while historically significant, involves the reaction of indole with chloroform in the presence of a strong base.[1][2] A later improvement on this method was reported by Boyd and Robson.[1][2]

However, the most efficient and widely adopted method for the preparation of this compound is the Vilsmeier-Haack reaction .[3] This formylation reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the electron-rich C3 position of the indole ring.[4][5] The nearly quantitative yield and high purity of the product make this the preferred synthetic route in many applications.[6]

Other synthetic approaches that have been explored include the Grignard reaction and the Sommelet reaction.[3]

Table 1: Key Historical Syntheses of this compound

| Reaction | Key Reagents | Typical Yield | Reference |

| Reimer-Tiemann | Indole, Chloroform, Strong Base | Low to Moderate | [1][2] |

| Vilsmeier-Haack | Indole, DMF, POCl₃ | ~97% | [6] |

| Grignard Reaction | Indolemagnesium halide, Formylating agent | Variable | [3] |

| Sommelet Reaction | Gramine, Hexamethylenetetramine | Moderate | [3] |

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental procedures.[6]

Materials:

-

Indole

-

Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH)

-

Round-bottomed, three-necked flask

-

Mechanical stirrer

-

Drying tube

-

Dropping funnel

Procedure:

-

In a 1-liter, three-necked flask equipped with a mechanical stirrer, drying tube, and a 125-ml dropping funnel, place 288 ml (3.74 moles) of freshly distilled DMF.

-

Cool the flask in an ice-salt bath for approximately 30 minutes.

-

With stirring, add 86 ml (0.94 mole) of freshly distilled POCl₃ to the DMF over a period of 30 minutes. The formation of the pinkish Vilsmeier reagent may be observed.

-

Replace the 125-ml dropping funnel with a 200-ml dropping funnel and add a solution of 100 g (0.85 mole) of indole in 100 ml of DMF over 1 hour, ensuring the temperature does not exceed 10°C.

-

Once the addition is complete, replace the dropping funnel with a thermometer and bring the temperature of the viscous solution to 35°C.

-

Stir the mixture at this temperature for 1 hour, or until the clear yellow solution becomes an opaque, canary-yellow paste.

-

Carefully add 300 g of crushed ice to the paste with stirring, which will produce a clear, cherry-red aqueous solution.

-

Transfer this solution to a 3-liter three-necked flask containing 200 g of crushed ice.

-

Slowly add a solution of 375 g (9.4 moles) of NaOH in 1 liter of water. Add the first third of the base dropwise, and the remaining two-thirds more rapidly with efficient stirring.

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by refrigeration overnight.

-

Collect the precipitate by filtration, resuspend it in 1 liter of water to dissolve inorganic impurities, and then collect the product by filtration again.

-

Wash the product with three 300-ml portions of water and air-dry to yield approximately 120 g (97%) of this compound with a melting point of 196–197°C.

Extraction of this compound from Cabbage

This protocol provides a general method for the extraction of indolic compounds from cruciferous vegetables.

Materials:

-

Fresh cabbage leaves

-

Ethanol

-

Blender or homogenizer

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Rotary evaporator

Procedure:

-

Harvest fresh, healthy cabbage leaves and wash them thoroughly.

-

Homogenize the leaves with ethanol in a blender. A common ratio is 1:3 to 1:5 (w/v) of plant material to ethanol.

-

Stir the mixture at room temperature for several hours to ensure complete extraction.

-

Filter the homogenate through cheesecloth and then filter paper to remove solid debris.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further purified using techniques such as liquid-liquid extraction or column chromatography to isolate this compound.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plants, most notably in vegetables of the Brassicaceae family, such as cabbage, broccoli, and cauliflower.[7][8] It is also a product of tryptophan metabolism by gut microbiota, particularly species of the genus Lactobacillus.[9][10]

In plants, this compound can be biosynthesized from indole-3-acetic acid (IAA), a primary plant auxin.[11][12][13] This biotransformation is catalyzed by crude enzyme preparations from etiolated pea seedlings.[11][12][13]

The biosynthesis by gut bacteria involves the conversion of dietary L-tryptophan. This microbial production of this compound is a key aspect of its role in host-microbiome signaling.

Table 2: Concentration of this compound in Selected Cruciferous Vegetables

| Vegetable | Concentration (mg/kg fresh weight) | Reference |

| Cabbage (Brassica oleracea var. capitata) | 1.0 - 2.5 | [14] |

| Broccoli (Brassica oleracea var. italica) | 0.5 - 1.5 | [14] |

| Cauliflower (Brassica oleracea var. botrytis) | 0.8 - 2.0 | [14] |

| Turnip (Brassica rapa subsp. rapa) | 0.3 - 1.0 | [14] |

| Radish (Raphanus sativus) | 0.2 - 0.8 | [14] |

Biological Significance and Signaling Pathways

This compound has emerged as a significant signaling molecule, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR) .[15][16][17] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.

Upon entering a cell, this compound binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (HSP90) and AhR-interacting protein (AIP).[18] This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[7][18] In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT).[7][18] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

One of the key downstream effects of AhR activation by this compound is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds.[7] Furthermore, AhR signaling initiated by this compound has been shown to modulate the production of cytokines, such as interleukin-22 (IL-22), which is important for maintaining intestinal barrier function and mucosal immunity.[19]

The diverse biological activities attributed to this compound, including anti-inflammatory, antioxidant, and anticancer properties, are largely mediated through the activation of the AhR signaling pathway.

Visualizing the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Experimental Workflow for Vilsmeier-Haack Synthesis

Conclusion and Future Directions

The journey of this compound from a simple synthetic target to a key biological mediator highlights the importance of fundamental chemical research in uncovering novel physiological processes. For researchers and drug development professionals, this compound and its derivatives represent a promising scaffold for the design of new therapeutic agents targeting the AhR pathway. Future research will likely focus on elucidating the full spectrum of its biological activities, understanding its therapeutic potential in various disease models, and developing more potent and selective analogs. The continued exploration of this fascinating molecule holds great promise for advancing our understanding of human health and disease.

References

- 1. echemi.com [echemi.com]

- 2. organic chemistry - Reimer-Tiemann reaction on indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The gut microbial metabolite indole-3-aldehyde alleviates impaired intestinal development by promoting intestinal stem cell expansion in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Formation of this compound from Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Determination of indole-type phytonutrients in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Indole-3-Carboxaldehyde: A Key L-Tryptophan Metabolite at the Host-Microbiota Interface

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde (I3A), a significant metabolite of the essential amino acid L-tryptophan, is produced by the gut microbiota and plays a crucial role in host physiology. As a potent ligand for the aryl hydrocarbon receptor (AhR), I3A orchestrates a complex signaling network that influences immune homeostasis, intestinal barrier integrity, and inflammatory responses. This technical guide provides a comprehensive overview of I3A, detailing its biosynthesis, mechanism of action, and physiological effects. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to support further research and drug development endeavors in this promising area.

Introduction

The co-metabolism of dietary components by the host and its resident gut microbiota gives rise to a vast array of bioactive molecules that significantly impact health and disease. Among these, metabolites derived from L-tryptophan have garnered considerable attention for their immunomodulatory and barrier-protective functions. This compound (I3A), also known as indole-3-aldehyde, is a prominent product of L-tryptophan metabolism by specific commensal bacteria, particularly of the Lactobacillus genus.[1][2] Its primary mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that serves as a critical sensor of environmental and endogenous signals.[3] Through AhR signaling, I3A modulates the expression of a suite of genes involved in immune cell differentiation, cytokine production, and the maintenance of the intestinal epithelial barrier. This guide delves into the technical aspects of I3A as a therapeutic and research target.

Biosynthesis of this compound

The conversion of dietary L-tryptophan to I3A is a key metabolic function of certain gut commensals. While the precise enzymatic steps are still under investigation, it is established that various species within the Lactobacillus genus are proficient producers of I3A.[2][4] The proposed pathway involves the deamination of L-tryptophan to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde. Subsequent oxidation of indole-3-acetaldehyde yields I3A.

Signaling Pathways

The biological effects of I3A are predominantly mediated through its interaction with the aryl hydrocarbon receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Upon binding of I3A, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins and its translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This I3A-AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.

Key target genes of the AhR signaling pathway include cytochrome P450 enzymes like CYP1A1, which is often used as a marker of AhR activation, and the cytokine interleukin-22 (IL-22). IL-22 plays a critical role in promoting intestinal barrier function and antimicrobial defense.

Crosstalk with Other Signaling Pathways

The activation of AhR by I3A can also influence other critical signaling pathways, including:

-

NF-κB Pathway: AhR activation has been shown to suppress the pro-inflammatory NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

-

NLRP3 Inflammasome: I3A can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to chronic inflammation.[6]

-

AMPK Signaling: Recent evidence suggests that I3A can activate AMP-activated protein kinase (AMPK) signaling in an AhR-dependent manner, which is involved in maintaining mitochondrial homeostasis and improving intestinal barrier function.

Quantitative Data

The following tables summarize key quantitative data related to the physiological concentrations and in vitro effects of this compound.

Table 1: In Vivo Concentrations and Pharmacokinetics of this compound

| Parameter | Species | Matrix | Concentration/Value | Condition | Reference |

| Concentration | Mouse | Colonic Content | 7883 ± 3375 AU | Normal Chow Diet | [7] |

| Concentration | Mouse | Colonic Content | Lower than normal chow | Fiber-Free Diet | [7] |

| Cmax | Mouse | Plasma | ~100 ng/mL | Oral gavage (18 mg/kg) | [8][9] |

| Tmax | Mouse | Plasma | ~2 hours | Oral gavage (18 mg/kg) | [8][9] |

| Concentration | Mouse | Liver | ~250 ng/g | Oral gavage (18 mg/kg) | [8][9] |

Table 2: In Vitro Dose-Response of this compound

| Cell Line | Parameter | Concentration | Effect | Reference |

| RAW264.7 | Cell Viability | 5-80 µM (24h) | No significant effect | [10] |

| Caco-2 | Cell Viability | 10-40 µM (24h) | No significant effect | [10] |

| IPEC-J2 | Cell Proliferation | 15 µM (24h) | Significant increase | [11] |

| RAW264.7 | NO Production (LPS-induced) | 20-40 µM | Significant reduction | [10] |

| RAW264.7 | TNF-α, IL-6, IL-1β (LPS-induced) | 10-40 µM | Dose-dependent reduction | [10] |

| Caco-2 | ZO-1, Occludin Expression (LPS-induced) | 20-40 µM | Significant upregulation | [10] |

| HUVECs | eNOS transcription | 100 nM (12h) | Increased | [12] |

| HUVECs | VCAM, CCL2, IL-6 expression | 100 nM (12h) | Reduced | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological effects of this compound.

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the quantification of I3A in biological matrices such as plasma and fecal extracts.

Materials:

-

Acetonitrile with 0.1% formic acid

-

Internal standard (e.g., ¹³C₆-Indole-3-carboxaldehyde)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

For plasma: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

-

For fecal samples: Homogenize a known weight of fecal material in a suitable buffer. Add ice-cold acetonitrile with the internal standard.

-

-

Protein Precipitation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Detect I3A and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

In Vitro Intestinal Barrier Function Assay (Caco-2 Permeability)

This assay measures the integrity of a Caco-2 cell monolayer, a model of the intestinal epithelium, by assessing the passage of a fluorescent marker.

Materials:

-

Caco-2 cells

-

Transwell® inserts (0.4 µm pore size)

-

Transepithelial electrical resistance (TEER) meter

-

FITC-dextran (4 kDa)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

-

TEER Measurement: Monitor the integrity of the monolayer by measuring TEER. A stable TEER value of >250 Ω·cm² indicates a well-formed barrier.

-

Treatment: Treat the cells with different concentrations of I3A in the apical chamber for a specified duration (e.g., 24 hours).

-

Permeability Assay:

-

Wash the cells with pre-warmed HBSS.

-

Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

Incubate for 2 hours at 37°C.

-

-

Quantification: Collect samples from the basolateral chamber and measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 528 nm).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the barrier function.

Western Blotting for AhR Pathway Activation

This protocol details the detection of key proteins in the AhR signaling pathway.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AhR, anti-ARNT, anti-CYP1A1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Lyse cells treated with or without I3A in RIPA buffer. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

ELISA for IL-22 Quantification

This protocol describes the measurement of IL-22 in cell culture supernatants or serum.

Materials:

-

IL-22 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

Wash buffer

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Block the plate with the provided blocking buffer for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Reaction Stoppage: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of IL-22 in the samples.

Conclusion

This compound stands out as a pivotal signaling molecule at the nexus of host-microbiota interactions. Its ability to activate the aryl hydrocarbon receptor positions it as a key regulator of intestinal immunity and barrier function. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of I3A in a range of inflammatory and barrier-related disorders. Future investigations should focus on elucidating the precise enzymatic pathways of I3A biosynthesis, expanding the understanding of its pharmacokinetic and pharmacodynamic profiles in humans, and exploring its potential as a biomarker for gut health.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. Gut microbiome-derived this compound regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice [frontiersin.org]

- 8. mmpc.org [mmpc.org]

- 9. Human IL-22 ELISA - Quantikine D2200: R&D Systems [rndsystems.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Effects of Dietary this compound Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

The Gut Microbiota's Crucial Role in the Synthesis of Indole-3-Carboxaldehyde: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, indole-3-carboxaldehyde (I3A), a tryptophan-derived metabolite, has emerged as a key signaling molecule in maintaining intestinal homeostasis. Synthesized predominantly by species of the Lactobacillus genus, I3A acts as a potent ligand for the aryl hydrocarbon receptor (AHR). Activation of the AHR by I3A initiates a signaling cascade that reinforces the intestinal barrier, modulates immune responses, and influences the gut-liver axis. This technical guide provides an in-depth overview of the microbial synthesis of I3A, detailing the bacterial species and pathways involved. It further presents comprehensive experimental protocols for the study of I3A production and its physiological effects, alongside quantitative data and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, immunology, and drug development, facilitating further exploration of the therapeutic potential of microbiota-derived I3A.

Microbial Synthesis of this compound

The synthesis of this compound by the gut microbiota is a key transformation of the essential amino acid L-tryptophan. Several commensal bacterial species possess the enzymatic machinery to convert tryptophan into various indole derivatives, with I3A being a significant product of certain lactic acid bacteria.

Key Bacterial Species in I3A Synthesis

A number of studies have identified species within the Lactobacillus genus as primary producers of I3A from tryptophan. These include:

While lactobacilli are the most prominently cited producers, other gut commensals, such as certain species of Bifidobacterium, have also been shown to produce indole derivatives and may contribute to the overall pool of I3A in the gut.[3]

Metabolic Pathway of I3A Synthesis

The conversion of L-tryptophan to I3A by gut bacteria is a multi-step enzymatic process. The generally accepted pathway involves the deamination of tryptophan to form indole-3-pyruvic acid (IPA). IPA is then decarboxylated to produce indole-3-acetaldehyde, which is subsequently oxidized to yield this compound.

Figure 1. Metabolic pathway of I3A synthesis from L-tryptophan by gut microbiota.

This compound as a Signaling Molecule: The AHR Pathway

This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various cell types, including intestinal epithelial cells and immune cells.[1][2] The activation of AHR by I3A is a critical mechanism for maintaining intestinal homeostasis.

Upon binding to I3A, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. A key target of the AHR signaling pathway in the gut is the cytokine Interleukin-22 (IL-22). IL-22 plays a crucial role in promoting the integrity of the intestinal epithelial barrier, stimulating the production of antimicrobial peptides, and enhancing tissue repair.[1][2]

Figure 2. I3A-mediated activation of the AHR signaling pathway.

Quantitative Data on I3A Production and Activity

The following tables summarize quantitative data related to the microbial production of I3A and its biological activity from various studies.

Table 1: In Vitro Production of Indole Derivatives by Gut Microbiota

| Bacterial Strain | Indole Derivative | Concentration (µg/mL) | Reference |

| Lactiplantibacillus plantarum ZJ316 | Indole-3-lactic acid | 43.14 | [4] |

| Bifidobacterium pseudolongum | This compound | Increased significantly after 12h | [3] |

Note: Direct quantitative comparisons of I3A production are challenging due to variations in culture conditions and analytical methods across studies.

Table 2: Concentrations and Dosages of I3A Used in Experimental Models

| Experimental Model | I3A Concentration/Dosage | Outcome Measured | Reference |

| IPEC-J2 intestinal epithelial cells (in vitro) | 15 µM | Increased cell proliferation | [5] |

| Broiler intestinal enteroids (in vitro) | 100 µM | Stimulated enteroid expansion | |

| HCT116 and DLD-1 CRC cells (in vitro) | < 12.5 µmol/L | Cytotoxic effects | [6] |

| HCT116 and DLD-1 CRC cells (in vitro) | ≥ 25 µmol/L | Promoted cell invasion | [6] |

| Murine model of sclerosing cholangitis (in vivo) | 18 mg/kg (oral gavage) | Alleviated hepatic inflammation and fibrosis | [2] |

| Weaned piglets (in vivo) | 100 mg/kg (dietary supplement) | Alleviated impaired intestinal development | [7] |

| Mice on a fiber-free diet (in vivo) | 2 mg/mL (oral gavage) | Did not reverse effects of fiber-free diet | [8] |

Table 3: Fecal Concentrations of I3A in Humans

| Cohort | Mean Fecal I3A Concentration (ng/g) | Reference |

| Healthy Controls (n=34) | ~150 | [9] |

| Autoimmune Hepatitis Patients (n=42) | ~50 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial I3A synthesis and its biological effects.

Protocol for In Vitro I3A Production by Lactobacillus Species

This protocol describes the general procedure for culturing Lactobacillus reuteri and inducing the production of I3A.

Materials:

-

Lactobacillus reuteri strain (e.g., DSM 20016T)

-

De Man, Rogosa and Sharpe (MRS) broth

-

L-tryptophan (sterile solution)

-

Anaerobic chamber or gas pack system

-

Sterile culture tubes and flasks

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Activation of Culture: Revitalize the lyophilized L. reuteri culture in MRS broth according to the supplier's instructions. Incubate anaerobically at 37°C for 24-48 hours.

-

Inoculum Preparation: Subculture the activated L. reuteri in fresh MRS broth and incubate anaerobically at 37°C overnight.

-

Production Culture: Inoculate fresh MRS broth supplemented with a specific concentration of L-tryptophan (e.g., 200 µg/mL) with the overnight culture (e.g., 2% v/v).

-

Optimization Note: To maximize I3A production, it is recommended to test a range of L-tryptophan concentrations (e.g., 50, 100, 200, 500 µg/mL).

-

-

Incubation: Incubate the production culture anaerobically at 37°C for 24-72 hours.

-

Sample Collection: At various time points (e.g., 24, 48, 72 hours), collect aliquots of the culture.

-

Supernatant Separation: Centrifuge the collected aliquots at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Sample Storage: Carefully collect the supernatant and store at -80°C until analysis for I3A concentration.

References

- 1. This compound Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Early-life ruminal microbiome-derived this compound and prostaglandin D2 are effective promoters of rumen development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Effects of Dietary this compound Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]

- 6. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The gut microbial metabolite indole-3-aldehyde alleviates impaired intestinal development by promoting intestinal stem cell expansion in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Indole-3-carboxyaldehyde does not reverse the intestinal effects of fiber-free diet in mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indole-3-Carboxaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxaldehyde (I3A), a prominent member of the indole family, is a versatile organic compound with significant implications in medicinal chemistry, chemical synthesis, and cellular biology. As a metabolite of tryptophan, it is naturally present in various biological systems, including the human gut microbiome, and exhibits a range of biological activities. Its unique structure, featuring a reactive aldehyde group attached to the C3 position of the indole ring, makes it a valuable precursor for the synthesis of a diverse array of more complex heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in key signaling pathways.

Physical and Chemical Properties

This compound is typically a tan or off-white to light brown crystalline powder.[2][3] Its physicochemical properties are crucial for its application in experimental design and synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Off-white to beige to light brown crystalline powder | [3] |

| Melting Point | 193-199 °C | [3][5] |

| Boiling Point | 264.27 °C (estimated) | [6] |

| Vapor Pressure | 0.00043 mmHg | [7] |

| logP | 1.68 | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble/Slightly soluble | [6][8] |

| Ethanol | Readily soluble | [8] |

| Methanol | Soluble | [9] |

| DMSO | Soluble (approx. 30 mg/mL) | [1][9] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | [1] |

| Acetonitrile | Generally soluble | [2] |

| Hexane | Limited solubility | [2] |

| Toluene | Limited solubility | [2] |

| DMSO:PBS (pH 7.2) 1:1 | Approx. 0.5 mg/mL | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Wavelength/Chemical Shift | Reference(s) |

| UV/Vis (λmax) | 243, 260, 297 nm | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.19 (s, 1H), 9.95 (s, 1H), 8.32 (s, 1H), 8.17 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.28 (t, J=7.6 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H) | [2][10] |

| ¹³C NMR (22.53 MHz, DMSO-d₆) | δ (ppm): 184.86, 138.20, 137.08, 124.18, 123.40, 122.06, 120.82, 118.24, 112.37 | [2] |

| Infrared (IR) | Conforms to structure | [3] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole.[11][12][13] The following protocol is adapted from a procedure published in Organic Syntheses.[14]

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place freshly distilled DMF.

-

Cool the flask in an ice-salt bath.

-

Slowly add freshly distilled phosphorus oxychloride to the stirred DMF, maintaining a low temperature.

-

Prepare a solution of indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent (the mixture of DMF and POCl₃) while keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to 35 °C and stir until the reaction is complete, which is often indicated by the formation of a thick paste.

-

Carefully quench the reaction by adding crushed ice to the reaction mixture.

-

Transfer the resulting solution to a larger flask containing more crushed ice.

-

Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution with vigorous stirring. This will precipitate the crude this compound.

-

Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

-

The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.

Caption: Vilsmeier-Haack Reaction Workflow for I3A Synthesis.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-13 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of this compound in a volatile solvent like methylene chloride. Apply a drop of this solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

3. UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).[15]

Biological Activity and Signaling Pathways

This compound is a biologically active molecule that modulates several key signaling pathways, contributing to its observed effects on inflammation, immune response, and cellular homeostasis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of this pathway is crucial for maintaining intestinal homeostasis and modulating immune responses.

Mechanism of Action:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. This compound, acting as a ligand, enters the cell and binds to AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in AhR, causing it to dissociate from its chaperone proteins and translocate into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and immune regulation (e.g., IL-22).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toll-Like Receptor 7 (TLR7) Signaling Pathway

This compound has been shown to modulate the inflammatory response induced by respiratory syncytial virus (RSV) through the inhibition of the TLR7 signaling pathway.

Mechanism of Action:

-

TLR7 Activation: Viral single-stranded RNA (ssRNA) is recognized by TLR7 in the endosome.

-

MyD88 Recruitment: Upon activation, TLR7 recruits the adaptor protein MyD88.

-

IRAK Kinase Cascade: MyD88 then recruits and activates IRAK4 and IRAK1.

-

TRAF6 Activation: Activated IRAK1 associates with TRAF6, leading to its activation.

-

Downstream Signaling: TRAF6 activates downstream pathways, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and type I interferons.

-

Inhibition by I3A: this compound inhibits this pathway, leading to a reduction in the excessive inflammatory response.

Caption: TLR7 Signaling Pathway and I3A Inhibition.

miR-1271-5p/HDAC9 Signaling Pathway

Recent studies have elucidated a role for this compound in the regulation of lipid accumulation and inflammation in macrophages through the miR-1271-5p/HDAC9 signaling pathway.[8]

Mechanism of Action:

-

Upregulation of miR-1271-5p: this compound treatment leads to an increase in the expression of microRNA-1271-5p.

-

Downregulation of HDAC9: miR-1271-5p directly targets and downregulates the expression of Histone Deacetylase 9 (HDAC9).

-

Suppression of Inflammation and Lipid Accumulation: The downregulation of HDAC9 results in the suppression of lipid accumulation and a reduction in the inflammatory response in macrophages. This is associated with increased expression of cholesterol transporters like ABCA1 and ABCG1.[8]

Caption: I3A-mediated miR-1271-5p/HDAC9 Signaling Pathway.

Conclusion

This compound is a compound of considerable interest due to its versatile chemical reactivity and significant biological activities. Its physical and chemical properties are well-characterized, facilitating its use in both research and industrial applications. The Vilsmeier-Haack reaction provides a reliable and high-yielding synthetic route to this important molecule. Furthermore, its ability to modulate key signaling pathways, such as the AhR, TLR7, and miR-1271-5p/HDAC9 pathways, underscores its potential as a lead compound in drug discovery efforts targeting inflammatory and immune-related disorders. This guide serves as a foundational resource for professionals engaged in the study and application of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. quora.com [quora.com]

An In-depth Technical Guide to Indole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indole-3-carboxaldehyde (I3A), a pivotal molecule in various biological processes and a versatile precursor in synthetic chemistry. This document outlines its fundamental chemical properties, synthesis protocols, biological significance, and its emerging role in drug discovery and development.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 1H-indole-3-carbaldehyde[1] |

| CAS Number | 487-89-8[2][3] |

| Other Names | 3-Formylindole, Indole-3-aldehyde[2][4] |

Physicochemical and Quantitative Data

This compound is an off-white to light brown crystalline powder.[5][6] Its key quantitative properties are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1][3] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 193-198 °C | [2][7] |

| Boiling Point | 307.00 °C | [6] |

| Density | 1.22 g/cm³ | [6] |

| Solubility | Soluble in ethanol, DMSO, and other polar organic solvents.[2][5][6] Insoluble in water.[2][6] | [2][5][6] |

Synthesis and Production

The most common and established method for the synthesis of this compound is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation of indole using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Other reported synthetic routes include:

-

Reimer-Tiemann reaction: Involves the reaction of indole with chloroform and a base, though it often results in lower yields for indole substrates.

-

Grignard reaction: Utilizes an indole Grignard reagent (indolylmagnesium halide) which is then treated with a formylating agent.

-

Formylation of Potassium Indole Salt: This method involves the reaction of the potassium salt of indole with carbon monoxide under high pressure and temperature.

Biological Significance and Signaling Pathways

This compound is a naturally occurring metabolite of tryptophan, produced by various species of gut microbiota, including those from the Lactobacillus genus.[8] It plays a significant role as a signaling molecule, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR) .[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by I3A initiates a cascade of events that modulate immune responses and intestinal barrier function. Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes.

A key outcome of I3A-mediated AhR activation in intestinal immune cells is the increased production of Interleukin-22 (IL-22), which enhances mucosal reactivity and barrier function.[8] Furthermore, I3A has been shown to enhance the intestinal barrier by activating AMP-activated protein kinase (AMPK) signaling in an AhR-dependent manner, which promotes autophagy and maintains mitochondrial homeostasis.[9]

Caption: I3A activates the AhR, leading to nuclear translocation and gene transcription, and also promotes AMPK signaling.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized representation based on established procedures.

Materials:

-

Indole

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

A Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to anhydrous DMF in an ice bath, maintaining a low temperature.

-

A solution of indole in anhydrous DMF is then added dropwise to the Vilsmeier reagent, again ensuring the temperature does not rise significantly.

-

The reaction mixture is stirred, and the reaction is allowed to proceed.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The solution is then neutralized and made alkaline by the addition of a sodium hydroxide solution, which causes the product to precipitate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Caption: Workflow for the synthesis of this compound using the Vilsmeier-Haack reaction.

In Vitro Antioxidant Activity Assays

The antioxidant potential of I3A and its derivatives can be evaluated using various in vitro models. Two common assays are:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Microsomal Lipid Peroxidation (LPO) Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids in microsomes, which is often induced by agents like Fe²⁺/ascorbate. The extent of peroxidation can be quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery due to its versatile reactivity and the established biological importance of the indole scaffold.

Key Application Areas:

-

Precursor for Pharmaceutical Agents: It serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including potential treatments for various diseases.[11][12][13] Derivatives have shown promise as:

-

Research in Gut Health and Immunology: As a key metabolite of the gut microbiota, I3A is extensively used in research to understand the complex interactions between the host immune system and commensal bacteria.[8][9][15] Studies often focus on its role in inflammatory bowel disease (IBD) and metabolic syndrome.[10]

-

Agrochemicals: I3A is used in the formulation of plant growth regulators, leveraging its relationship to the natural plant hormone auxin (indole-3-acetic acid).[11]

-

Organic Synthesis: Its aldehyde group allows for a variety of chemical transformations, such as Schiff base condensations, Knoevenagel condensations, and the construction of more complex heterocyclic systems.[12][16]

This guide provides a foundational understanding of this compound for professionals in the scientific community. Its multifaceted nature as a biological signaling molecule and a synthetic intermediate ensures its continued importance in advancing research and therapeutic development.

References

- 1. This compound | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 487-89-8 [chemicalbook.com]

- 3. Synthesis of Substituted this compound Derivatives [sioc-journal.cn]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound 97 487-89-8 [sigmaaldrich.com]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Gut microbiota-derived tryptophan metabolite this compound enhances intestinal barrier function via AhR/AMPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enteric formulated this compound targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. This compound 97 487-89-8 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | High-Purity Building Block [benchchem.com]

An In-depth Technical Guide to the Key Structural Features of Indole-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxaldehyde, a prominent member of the indole family, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and chemical biology. It is a naturally occurring metabolite of tryptophan found in various organisms, including humans, and plays a crucial role as a signaling molecule.[1] Its versatile chemical structure, characterized by a fused benzene and pyrrole ring system with a reactive aldehyde group at the C3 position, makes it a valuable precursor for the synthesis of a wide array of biologically active compounds and a key ligand for important biological targets such as the aryl hydrocarbon receptor (AhR).[2][3] This guide provides a comprehensive overview of the core structural features of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular structure and a key signaling pathway.

Core Molecular Structure

This compound possesses a planar bicyclic indole core, which consists of a benzene ring fused to a pyrrole ring. The aldehyde group is attached to the third carbon atom of the pyrrole ring. This substitution pattern is crucial for its chemical reactivity and biological activity.

Physicochemical and Crystallographic Data

The fundamental physicochemical and crystallographic properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [4][5] |

| Molecular Weight | 145.16 g/mol | [4] |

| Melting Point | 194-198 °C | [6] |

| Appearance | Colorless crystals, tan or pale-yellow powder | [7] |

| Solubility | Readily soluble in ethanol, slightly soluble in cold water | [7] |

| Crystal System | Orthorhombic | [1][8] |

| Space Group | Pca21 | [1] |

| Lattice Constants | a = 14.076 Å, b = 5.8059 Å, c = 8.6909 Å | [1][8] |

Molecular Geometry Visualization

The following diagram, generated using the DOT language, illustrates the fundamental structure and atom numbering of the this compound molecule.

Caption: Molecular structure of this compound.

Spectroscopic Features

The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR (in DMSO-d₆) | δ 12.14 (1H, broad s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H)[6] |

| ¹³C NMR (in DMSO-d₆) | δ 185.34 (CHO), 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 (Aromatic C)[6] |

| Infrared (IR) | ν 3254-3174 cm⁻¹ (N-H stretching), 1671-1663 cm⁻¹ (C=O stretching of aldehyde)[2] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 145[5][9] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole.[10][11] A detailed protocol for a catalytic version of this reaction is provided below.[7][12]

Materials:

-

Indole

-

Deuterated N,N-dimethylformamide (DMF-d7) (can be substituted with non-deuterated DMF for standard synthesis)

-

3-methyl-1-phenyl-2-phospholene 1-oxide

-

Diethyl bromomalonate (DEBM)

-

Phenylsilane (PhSiH₃)

-

Anhydrous acetonitrile

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

-

Flame-dried Schlenk flask with a magnetic stir bar

-

Syringes

-

Argon atmosphere

Procedure:

-

To a flame-dried 200 mL Schlenk flask under an argon atmosphere, add indole (2.34 g, 20.0 mmol) and 3-methyl-1-phenyl-2-phospholene 1-oxide (576 mg, 3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous acetonitrile (40 mL) via syringe to dissolve the solids.

-

Sequentially add diethyl bromomalonate (4.10 mL, 24.0 mmol), deuterated N,N-dimethylformamide (2.33 mL, 30.0 mmol), and phenylsilane (3.69 mL, 30.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Carefully add 2 M NaOH solution (40 mL) dropwise to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with brine (40 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the workflow of the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack reaction workflow.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-